molecular formula C12H13BrFNO B1374071 3-Bromo-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one CAS No. 1339089-38-1

3-Bromo-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one

Cat. No.: B1374071
CAS No.: 1339089-38-1
M. Wt: 286.14 g/mol
InChI Key: ZJANZAHNNZICIN-UHFFFAOYSA-N
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Description

“3-Bromo-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one” is a chemical compound with the molecular formula C12H13BrFNO and a molecular weight of 286.14 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrolidin-2-one ring attached to a bromo-fluorophenyl ethyl group . The exact three-dimensional structure and other details could not be found in the available resources.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available resources. It is known that the compound has a molecular weight of 286.14 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis as an Intermediate : 3-Bromo-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one serves as an important intermediate in the synthesis of various biologically active compounds. For instance, its analog, 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, was synthesized through a multi-step process involving nitration, chlorination, N-alkylation, reduction, and condensation (Wang et al., 2016).

Crystal Structure Analysis

  • Crystal Structures of Derivatives : The crystal structures of various derivatives, such as ethyl 2-bromo-4-(4-fluorophenyl)-6-phenyl-3-pyridinecarboxylates, provide insights into the molecular configurations and interactions of these compounds. The derivatives display distinct crystal systems and configurations, contributing to the understanding of their physical and chemical properties (Shalaby et al., 2014).

Biological and Medicinal Research

  • Antimicrobial Activities : Some derivatives of this compound exhibit significant antimicrobial activities. Research has shown that various synthesized compounds have substantial antibacterial and antifungal properties against pathogenic strains (Abdel‐Wadood et al., 2014).

Potential Applications in Non-Linear Optics

  • Non-Linear Optical Properties : Some derivatives show promise in non-linear optics due to their high hyperpolarizability, which is crucial for materials used in this field. Studies involving derivatives like 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO) have demonstrated significant potential in this area (Murthy et al., 2017).

Future Directions

The future directions for “3-Bromo-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one” and similar compounds could involve further exploration of their biological activity and potential applications in drug discovery . The design of new pyrrolidine compounds with different biological profiles could be guided by understanding the influence of steric factors and the stereochemistry of the pyrrolidine ring .

Properties

IUPAC Name

3-bromo-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFNO/c1-8(9-2-4-10(14)5-3-9)15-7-6-11(13)12(15)16/h2-5,8,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJANZAHNNZICIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)N2CCC(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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